Dibenzofuran-3,7-diol
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Overview
Description
Dibenzofuran-3,7-diol is a derivative of dibenzofuran, a heterocyclic organic compound with a fused tricyclic system consisting of two benzene rings and a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of diarylether derivatives to form the dibenzofuran core, followed by selective hydroxylation . Another approach is the construction of the dibenzofuran ring from benzofuran or phenol derivatives .
Industrial Production Methods
Industrial production of dibenzofuran-3,7-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran-3,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted dibenzofuran derivatives from electrophilic substitution .
Scientific Research Applications
Dibenzofuran-3,7-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenzofuran-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a single benzene ring fused to a furan ring.
Dibenzofuran: The parent compound without hydroxyl groups.
Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
The hydroxyl groups contribute to its ability to form hydrogen bonds and interact with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H8O3 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dibenzofuran-3,7-diol |
InChI |
InChI=1S/C12H8O3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,13-14H |
InChI Key |
CITXJRIERIBQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C2C=CC(=C3)O |
Origin of Product |
United States |
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